6,7-dimethoxy-1-(4-methoxyphenyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-N-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes methoxy groups and a phenyl group attached to the isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-N-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE involves several stepsThe final step involves the formation of the carbothioamide group using thiourea under acidic conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy and phenyl groups.
Cyclization: It can undergo cyclization reactions to form complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-N-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to interact with sigma receptors, which are involved in various cellular processes, including cell proliferation and apoptosis. The binding of this compound to these receptors can lead to changes in intracellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-N-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE include other isoquinoline derivatives such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-4-methylisoquinolinyl-(4’-methoxyphenyl)-methanone
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
What sets 6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-N-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE apart is its unique combination of methoxy and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O3S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(4-methoxyphenyl)-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C25H26N2O3S/c1-28-20-11-9-17(10-12-20)24-21-16-23(30-3)22(29-2)15-18(21)13-14-27(24)25(31)26-19-7-5-4-6-8-19/h4-12,15-16,24H,13-14H2,1-3H3,(H,26,31) |
InChI Key |
PTXNJDNFUSTBJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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